molecular formula C15H17N5O3S B2457720 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile CAS No. 2097861-50-0

4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile

Cat. No. B2457720
CAS RN: 2097861-50-0
M. Wt: 347.39
InChI Key: CCGYVXRGSABEIU-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms . These rings are often used in medicinal chemistry due to their versatility and ability to form stable structures .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the pyrrolidine and 1,2,3-triazole rings, as well as the sulfonyl and benzonitrile groups. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolidine and 1,2,3-triazole rings. Pyrrolidine rings can undergo a variety of reactions, including ring-opening reactions . The 1,2,3-triazole ring is generally stable, but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Synthesis and Characterization

Compounds similar to "4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile" are synthesized through various chemical reactions, including 1,3-dipolar cycloaddition reactions and modifications of pyrrolidine structures. These synthetic routes are crucial for creating compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of new 4-(trifluoromethyl)pyrrolidines containing sulfonyl and related groups by cycloaddition reactions showcases the method's versatility for creating structurally diverse compounds (Markitanov et al., 2016).

Liquid Crystalline Behavior and Photophysical Properties

Some derivatives exhibit liquid crystalline behavior and unique photophysical properties, making them candidates for use in electronic displays and photonic devices. The study of luminescent benzonitriles with variable alkoxy chain lengths has contributed to understanding the structure-property relationships essential for designing new materials with specific optical and electronic characteristics (Ahipa et al., 2014).

Medicinal Chemistry

Compounds featuring the 1,2,3-triazole moiety and related structures are explored for their potential medicinal applications. For example, isatin 1,2,3-triazoles have been studied as potent inhibitors against caspase-3, highlighting their potential role in designing new therapeutic agents (Jiang & Hansen, 2011).

Chemical Stability and Reactivity

The exploration of the chemical reactivity and stability of sulfonyl benzimidazoles under different conditions provides insights into their potential use in various chemical and pharmaceutical processes. Understanding these compounds' behavior in acidic or neutral environments helps in designing more effective and selective inhibitors for enzymes like the (H+,K+)-ATPase (Kohl et al., 1992).

Future Directions

The future directions for this compound could include further studies to determine its properties and potential applications. It could be of interest in fields such as medicinal chemistry, given the presence of the pyrrolidine and 1,2,3-triazole rings .

properties

IUPAC Name

4-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-23-11-13-9-20(18-17-13)14-6-7-19(10-14)24(21,22)15-4-2-12(8-16)3-5-15/h2-5,9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGYVXRGSABEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile

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